molecular formula C9H18O3 B8435383 Ethyl 5-hydroxy-4,4-dimethyl-pentanoate

Ethyl 5-hydroxy-4,4-dimethyl-pentanoate

Cat. No.: B8435383
M. Wt: 174.24 g/mol
InChI Key: CUMKAFSGVPFTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-4,4-dimethyl-pentanoate is a branched-chain ester featuring a hydroxyl group at the C5 position and two methyl substituents at the C4 position.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 5-hydroxy-4,4-dimethylpentanoate

InChI

InChI=1S/C9H18O3/c1-4-12-8(11)5-6-9(2,3)7-10/h10H,4-7H2,1-3H3

InChI Key

CUMKAFSGVPFTCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 5-hydroxy-4,4-dimethyl-pentanoate and related compounds from the evidence:

Compound Name Substituents/Functional Groups Key Properties/Applications Evidence ID
This compound (hypothetical) C5-OH, C4-(CH₃)₂ Potential use in fragrances/pharmaceuticals due to lipophilicity and H-bonding N/A
Ethyl 4-methylpentanoate C4-CH₃ High volatility; solvent in organic synthesis
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C2/C4=O, C5-CF₃ Electron-deficient; agrochemical precursor
Ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene-2-carboxylate C5-OH, C4/C7=O, aromatic thiophene ring UV stability; photoinduced cycloaddition
5-Hydroxy-4',7-dimethoxyflavone Flavonoid scaffold with C5-OH, C4'/C7-OCH₃ Acetylcholinesterase (AChE) inhibition

Physicochemical Properties

  • Boiling Point/Solubility: The hydroxyl group in this compound increases polarity compared to Ethyl 4-methylpentanoate, leading to higher boiling points and reduced solubility in nonpolar solvents .
  • Acidity/Reactivity: The C5-OH group may exhibit moderate acidity (pKa ~10–12), similar to phenolic compounds in propolis . In contrast, Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate has highly acidic α-hydrogens (pKa ~1–3) due to electron-withdrawing CF₃ and ketone groups .

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